molecular formula C10H7BrO2 B5747520 5-(4-bromophenyl)-3H-furan-2-one CAS No. 60112-48-3

5-(4-bromophenyl)-3H-furan-2-one

Cat. No.: B5747520
CAS No.: 60112-48-3
M. Wt: 239.06 g/mol
InChI Key: YXZHMBVOSLIGNF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3H-furan-2-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to a furanone ring

Scientific Research Applications

5-(4-Bromophenyl)-3H-furan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-3H-furan-2-one typically involves the bromination of phenyl-substituted furanone. One common method includes the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base to form the corresponding furanone derivative. The reaction conditions often involve refluxing the mixture in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3H-furan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted furanone derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3H-furan-2-one involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-3H-furan-2-one: Similar structure with a chlorine atom instead of bromine.

    5-(4-Methylphenyl)-3H-furan-2-one: Contains a methyl group instead of bromine.

    5-(4-Nitrophenyl)-3H-furan-2-one: Contains a nitro group instead of bromine.

Uniqueness

5-(4-Bromophenyl)-3H-furan-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s biological activity, making it a valuable candidate in drug discovery and development.

Properties

IUPAC Name

5-(4-bromophenyl)-3H-furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZHMBVOSLIGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(OC1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357780
Record name 5-(4-bromophenyl)-3H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60112-48-3
Record name 5-(4-bromophenyl)-3H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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